1-[(dimethylamino)sulfonyl]-N-phenyl-4-piperidinecarboxamide
Overview
Description
Dansyl-based compounds, such as (S)-5-(dimethylamino)-N-(1-phenylethyl)naphthalene-1-sulfonamide (DNS-S-PEA) and N-(2-(1H-indol-3-yl)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (DNS-TRY), are synthesized by sulfonamide group formation applying dansyl and amine interaction . These compounds are fluorophores that exhibit emission at specific wavelengths and are used in the detection of various substances .
Synthesis Analysis
The synthesis of these compounds involves the formation of a sulfonamide group through the interaction of dansyl and amine in a single step in an aqueous medium . This process results in the creation of fluorophores that exhibit specific photophysical properties .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a sulfonamide group, which is formed through the interaction of dansyl and amine . The specific structure of these compounds allows them to exhibit unique photophysical properties .Chemical Reactions Analysis
Dansyl chloride, a related compound, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue- or blue-green–fluorescent sulfonamide adducts . It can also react with secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their specific emission wavelengths and their ability to interact with various substances .Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-phenylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-16(2)21(19,20)17-10-8-12(9-11-17)14(18)15-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXPHWSZOLYQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-phenylpiperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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